molecular formula C24H28O11 B192115 Picroside I CAS No. 27409-30-9

Picroside I

Cat. No.: B192115
CAS No.: 27409-30-9
M. Wt: 492.5 g/mol
InChI Key: XZGPUOQGERGURE-XAJLVDHKSA-N
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Description

This compound is renowned for its hepatoprotective, anti-inflammatory, and antioxidant properties . It has been traditionally used in Ayurvedic medicine for treating liver disorders and other ailments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Picroside I involves several steps, starting from the extraction of the compound from the roots of Picrorhiza kurroa. The process typically includes:

    Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.

    Isolation: The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

    Purification: Further purification is achieved through recrystallization or other suitable methods to obtain a high-purity product.

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up production while maintaining the compound’s integrity and bioactivity .

Chemical Reactions Analysis

Types of Reactions: Picroside I undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the glycosidic bond, potentially leading to new compounds with unique properties.

    Substitution: Substitution reactions, particularly on the cinnamoyl moiety, can yield a variety of analogs.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .

Scientific Research Applications

Picroside I has a wide range of applications in scientific research:

Mechanism of Action

Picroside I exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Picroside I is often compared with other iridoid glycosides such as Picroside II and Catalpol:

    Picroside II: Similar in structure but differs in the substitution pattern on the iridoid skeleton. It also exhibits hepatoprotective and anti-inflammatory properties but may have different potency and efficacy.

    Catalpol: Found in various plants, including Rehmannia glutinosa, it shares similar biological activities but has a distinct chemical structure and different therapeutic applications.

This compound stands out due to its unique cinnamoyl moiety, which contributes to its specific biological activities and therapeutic potential .

Properties

CAS No.

27409-30-9

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1

InChI Key

XZGPUOQGERGURE-XAJLVDHKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O

Key on ui other cas no.

27409-30-9

Pictograms

Irritant

Synonyms

picroside I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picroside I
Reactant of Route 2
Picroside I
Reactant of Route 3
Picroside I
Reactant of Route 4
Picroside I
Reactant of Route 5
Picroside I
Reactant of Route 6
Picroside I

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